molecular formula C27H23FN4O3 B2469811 N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216470-84-6

N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2469811
CAS No.: 1216470-84-6
M. Wt: 470.504
InChI Key: BRKFEGVYZZKMCY-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted at the 3-position with a 4-methoxybenzyl group and a 4-oxo moiety. The acetamide side chain is linked to a 5-fluoro-2-methylphenyl group, introducing both lipophilic (methyl) and electron-withdrawing (fluoro) properties.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3/c1-17-7-10-19(28)13-22(17)30-24(33)15-32-23-6-4-3-5-21(23)25-26(32)27(34)31(16-29-25)14-18-8-11-20(35-2)12-9-18/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFEGVYZZKMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A 5-fluoro-2-methylphenyl moiety
  • A pyrimido[5,4-b]indole core
  • An acetamide functional group

This structural diversity suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For instance, in a study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound demonstrated an inhibitory concentration (IC50) of approximately 0.3 µM and 1.2 µM, respectively, indicating potent anti-proliferative effects .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of MEK1/2 kinases : This inhibition leads to reduced phosphorylation of ERK1/2 and downstream signaling pathways associated with cell survival and proliferation.
  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in sensitive cancer cell lines, contributing to its anticancer efficacy .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics. Its bioavailability appears to be high, with effective plasma concentrations achieved at low doses. For example, in xenograft models, doses as low as 10 mg/kg were effective in inhibiting tumor growth .

Study on Acute Leukemia

In a controlled study examining the effects of this compound on acute leukemia models:

  • Objective : To evaluate the compound's efficacy against acute biphenotypic leukemia.
  • Results : The compound significantly reduced tumor size and improved survival rates in treated mice compared to controls.

In Vivo Efficacy

Another study assessed the in vivo efficacy of the compound using a xenograft model derived from BRAF mutant melanoma cells:

  • Findings : The treatment resulted in a dose-dependent reduction in tumor volume, with significant inhibition observed at doses starting from 10 mg/kg administered orally.

Comparative Biological Activity Table

Compound NameCancer Cell Lines TestedIC50 (µM)Mechanism of Action
This compoundMV4-11, MOLM130.3 - 1.2MEK1/2 inhibition
AZD6244BRAF mutant melanoma14 - 50MEK1/2 inhibition

Comparison with Similar Compounds

Core Pyrimido[5,4-b]indole Modifications

The pyrimido[5,4-b]indole scaffold is a common feature among analogs, but substitutions at the 3-position significantly alter physicochemical and biological properties:

Compound 3-Position Substituent Key Modifications
Target Compound 4-Methoxybenzyl Enhances lipophilicity and potential CNS penetration due to methoxy group
Compound Benzyl Lacks methoxy, reducing polarity; includes 8-fluoro on indole for electronic effects
Compound 3-Methoxyphenyl Aromatic substituent with meta-methoxy, altering steric and electronic profiles
Compound Methyl Smaller alkyl group, reducing steric hindrance

Impact : The 4-methoxybenzyl group in the target compound may improve solubility compared to plain benzyl () while maintaining moderate lipophilicity for membrane permeability.

Acetamide Side Chain Variations

The acetamide moiety’s aryl group influences target selectivity and pharmacokinetics:

Compound Acetamide Substituent Molecular Implications
Target Compound N-(5-Fluoro-2-methylphenyl) Fluoro enhances metabolic stability; methyl improves lipophilicity
Compound N-(5-Chloro-2-methoxyphenyl) Chloro (electron-withdrawing) and methoxy (electron-donating) create balanced polarity
Compound N-(4-Fluorobenzyl) Fluorobenzyl enhances CNS permeability due to fluorine’s small size and lipophilicity
Compound N-(4-Trifluoromethoxyphenyl) Trifluoromethoxy increases electronegativity and resistance to oxidation

Impact : The 5-fluoro-2-methylphenyl group in the target compound likely optimizes binding interactions in hydrophobic pockets, as seen in similar TLR4 ligands ().

Data Tables

Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives

Compound ID 3-Substituent Acetamide Group Molecular Weight (g/mol) Key Activity
Target Compound 4-Methoxybenzyl N-(5-Fluoro-2-methylphenyl) ~495 (estimated) Hypothesized TLR4 modulation
Benzyl N-(5-Chloro-2-methoxyphenyl) 494.92 Not specified
3-Methoxyphenyl N-(4-Fluorobenzyl) 505.56 Not specified
Methyl N-(4-Trifluoromethoxyphenyl) 463.43 Not specified

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